molecular formula C18H14ClNO B1420549 2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride CAS No. 883526-18-9

2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride

Cat. No. B1420549
M. Wt: 295.8 g/mol
InChI Key: AAVDSJVYHWBKPN-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride is a compound used for proteomics research . It has a molecular formula of C18H14ClNO and a molecular weight of 295.77 .


Synthesis Analysis

Quinoline synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride consists of a quinoline ring fused with a benzene ring, which is substituted with two methyl groups at the 2nd and 4th positions .


Chemical Reactions Analysis

The synthesis of quinoline derivatives often involves a cascade cyclization reaction . For example, isatin was refluxed with enaminone in the presence of an aqueous solution of KOH or NaOH, and subsequent acidification using dilute HCl to prepare quinoline-4-carboxylic acid .

Scientific Research Applications

Structural Analysis and Spectral Characterization

2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride is used in the synthesis of crystalline organic compounds for structural analysis. For example, a study by Polo-Cuadrado et al. (2021) describes the synthesis and in-depth structural analysis of N-(4-acetylphenyl)quinoline-3-carboxamide, where 2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride is a key intermediate. The compound's structure was confirmed using single crystal X-ray diffraction, and molecular geometry optimizations were conducted using Density Functional Theory (DFT) methods (Polo-Cuadrado et al., 2021).

Synthesis of Fluorescent Quinolines

This compound is instrumental in synthesizing fluorescent quinolines. Rotzoll et al. (2010) demonstrated a regiospecific synthesis of 2,4-disubstituted quinolines with intense blue emission upon UV excitation. Their method involved a microwave-assisted one-pot three-component reaction sequence, indicating the potential for creating fluorescent materials (Rotzoll et al., 2010).

Photophysical Characterization

The compound is also useful in the synthesis of luminescent zinc complexes. A study by Ghedini et al. (2002) focused on synthesizing new zinc complexes with substituted 8-hydroxyquinolines, demonstrating variations in luminescent properties. This research highlights its role in developing materials with unique photophysical characteristics (Ghedini et al., 2002).

Quantum Chemical Studies

Wazzan et al. (2016) conducted a comprehensive DFT and Time-Dependent DFT study on quinoline derivatives, including 2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride, to explore their molecular structure, spectroscopic characterization, and non-linear optical (NLO) properties. This research provides insights into the electronic interactions and potential applications of these compounds in biological and corrosion inhibition fields (Wazzan et al., 2016).

Corrosion Inhibition

Research by Singh et al. (2016) explored the corrosion mitigation effect of quinoline derivatives, including 2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride. They found these compounds to be effective corrosion inhibitors for mild steel in acidic medium, highlighting their potential industrial applications (Singh et al., 2016).

properties

IUPAC Name

2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c1-11-7-8-13(12(2)9-11)17-10-15(18(19)21)14-5-3-4-6-16(14)20-17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVDSJVYHWBKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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